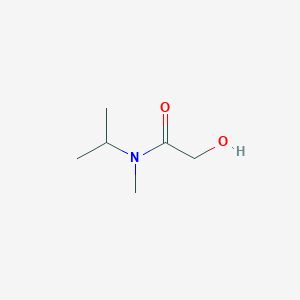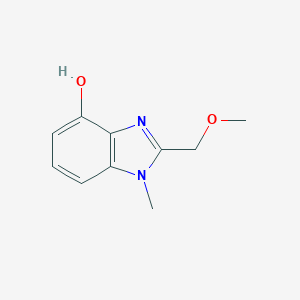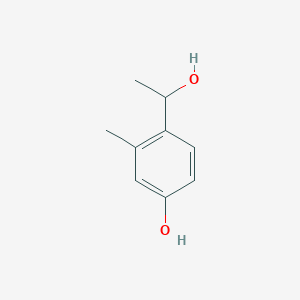
4-(1-Hydroxyethyl)-3-methylphenol
Vue d'ensemble
Description
4-(1-Hydroxyethyl)-3-methylphenol, also known as MEHQ, is a phenolic antioxidant that is widely used in various industries. It is a white crystalline powder that is soluble in water, ethanol, and acetone. MEHQ is used as a stabilizer in the production of polymers, rubber, and plastic products. It is also used as an additive in cosmetics, food packaging, and pharmaceuticals.
Applications De Recherche Scientifique
Detection in Aquatic Samples : A method was developed for the determination of estrogenic phenolic compounds, including 4-(1-Hydroxyethyl)-3-methylphenol, in aquatic samples. This method is important for assessing the occurrence of such compounds in sewage, surface, and drinking waters (Bolz, Körner, & Hagenmaier, 2000).
Effects on Receptors : Research on phenols and plasticizers, including 4-(1-Hydroxyethyl)-3-methylphenol, has been conducted to assess their effects on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). These studies are significant for understanding the potential health risks of these compounds (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Antioxidant Activity : Investigations have been carried out on the thermodynamic and kinetic aspects of the antioxidant activity of compounds related to 4-(1-Hydroxyethyl)-3-methylphenol. This is crucial for its applications as an antioxidant in various industries (Lucarini et al., 2001).
Therapeutic Delivery : Studies have been conducted on polyphenol-containing nanoparticles, which include compounds like 4-(1-Hydroxyethyl)-3-methylphenol, for their applications in bioimaging, therapeutic delivery, and other biomedical applications. This research is pivotal in advancing drug delivery systems (Guo et al., 2021).
Biological Activity and DNA Interaction : Research has been done on the synthesis and biological evaluation of derivatives of 4-(1-Hydroxyethyl)-3-methylphenol, including studies on their interaction with DNA. These findings are important for developing potential anticancer agents (Rafique et al., 2022).
Environmental Contaminant Degradation : Studies on the degradation of environmental contaminants like 4-nonylphenol, which is structurally related to 4-(1-Hydroxyethyl)-3-methylphenol, have been conducted. This research is crucial for environmental bioremediation efforts (Gabriel et al., 2005).
Propriétés
IUPAC Name |
4-(1-hydroxyethyl)-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMLMLWJNKISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxyethyl)-3-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




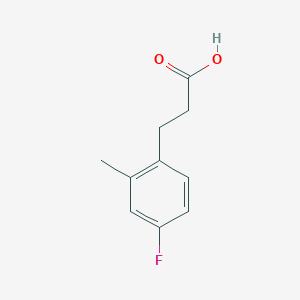
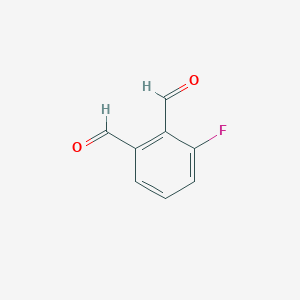
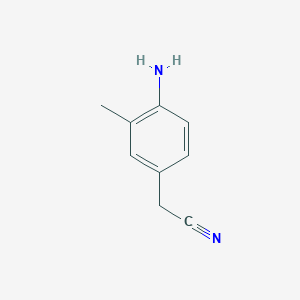
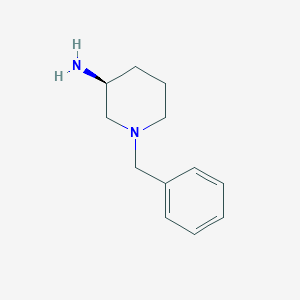
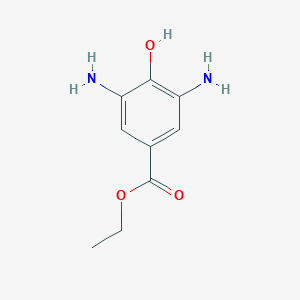
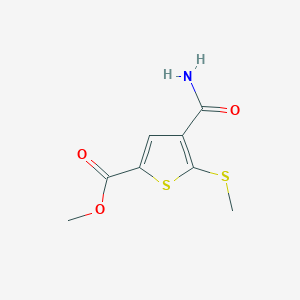
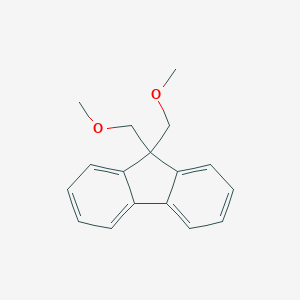
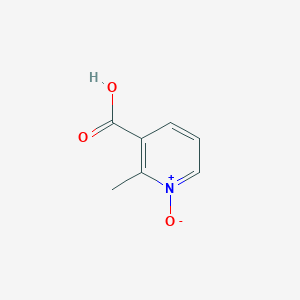
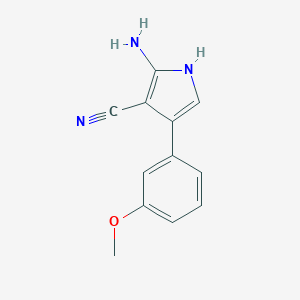
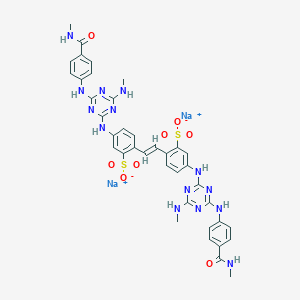
![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
